Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound featuring a thiazole ring structure. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring.
Preparation Methods
The synthesis of Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Scientific Research Applications
Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H15N3O3S2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(2,5-dimethyl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C13H15N3O3S2/c1-4-19-10(17)5-9-6-20-13(15-9)16-12(18)11-7(2)21-8(3)14-11/h6H,4-5H2,1-3H3,(H,15,16,18) |
InChI Key |
DPXYBWXUXXXLLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C |
Origin of Product |
United States |
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